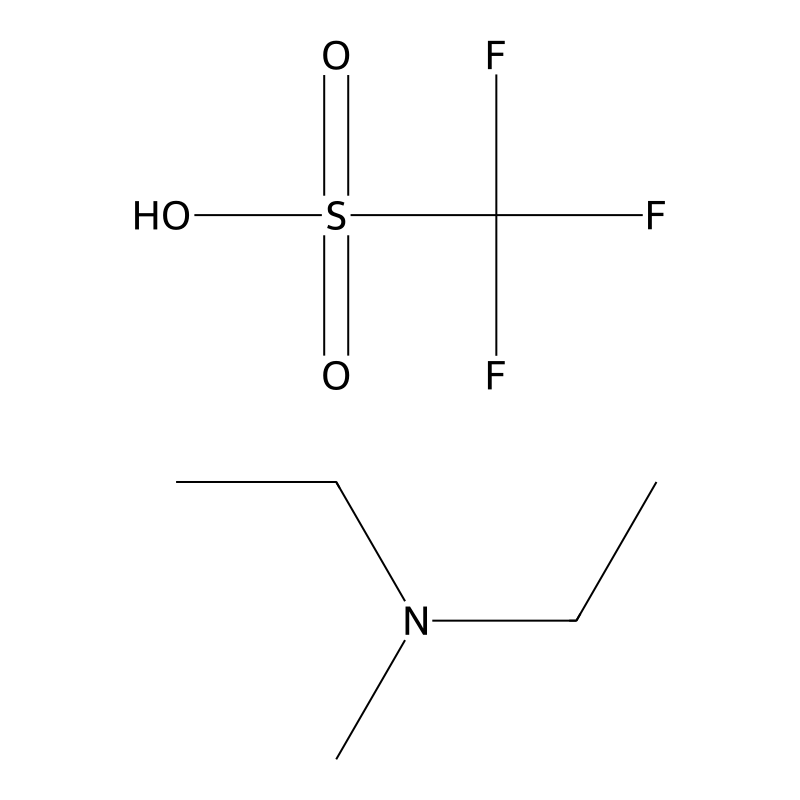N-Ethyl-N-methylethanamine trifluoromethanesulfonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-Ethyl-N-methylethanamine trifluoromethanesulfonate is a chemical compound with the formula CHN·CFOS. It is characterized by a trifluoromethanesulfonate group attached to the nitrogen atom of N-ethyl-N-methylethanamine. This compound is notable for its application in various chemical syntheses and reactions due to the strong electrophilic nature of the trifluoromethanesulfonate group, which enhances its utility in organic chemistry .
The mechanism of action of DEMT depends on the specific research application. Due to its ionic nature, it might interact with other charged molecules or surfaces through electrostatic interactions.
Some potential mechanisms include:
Ionic Liquid Formation
DEMT has the potential to act as an ionic liquid component. Ionic liquids are salts with melting points below 100°C and unique properties useful in various research fields.
Surfactant Behavior
DEMT might exhibit surfactant properties, meaning it can adsorb onto interfaces between polar and non-polar phases. This property could be useful in studies investigating emulsions, membranes, or other interfacial phenomena.
Ionic Liquids and Fuel Cell Research
DEMTf belongs to a class of compounds known as ionic liquids (ILs). ILs are unique in their physical properties, possessing liquid-like characteristics at room temperature despite being salts. This property makes DEMTf a valuable candidate for fuel cell research [].
- Nucleophilic Substitution Reactions: The triflate group can be replaced by nucleophiles, making it a valuable intermediate in organic synthesis.
- Alkylation Reactions: This compound can act as an alkylating agent, introducing ethyl or methyl groups into various substrates.
- Dehydration Reactions: Under certain conditions, it can undergo dehydration to yield corresponding alkenes or imines .
The synthesis of N-Ethyl-N-methylethanamine trifluoromethanesulfonate typically involves the following steps:
- Preparation of N-Ethyl-N-methylethanamine: This can be achieved through the reaction of ethylamine and methylamine in the presence of a suitable catalyst.
- Formation of Trifluoromethanesulfonate Salt: The amine is then treated with trifluoromethanesulfonic acid, resulting in the formation of the corresponding triflate salt.
- Purification: The final product can be purified through recrystallization or chromatography techniques .
N-Ethyl-N-methylethanamine trifluoromethanesulfonate has several applications in:
- Organic Synthesis: It serves as a useful reagent for introducing functional groups into organic molecules.
- Pharmaceutical Development: Potentially used in drug design and development due to its ability to modify biological molecules.
- Catalysis: It may act as a catalyst or catalyst precursor in various
Interaction studies involving N-Ethyl-N-methylethanamine trifluoromethanesulfonate are crucial for understanding its reactivity and potential biological implications. Research typically focuses on:
- Reactivity with Nucleophiles: Investigating how this compound interacts with various nucleophiles can provide insights into its utility in synthetic chemistry.
- Biological Interactions: Exploring how this compound affects biological systems, including enzyme inhibition or receptor binding, could reveal its pharmacological potential .
N-Ethyl-N-methylethanamine trifluoromethanesulfonate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Diethylmethylammonium trifluoromethanesulfonate | CHN·CFOS | Similar structure but different alkyl groups |
| Ethyl trifluoromethanesulfonate | CHFOS | Lacks nitrogen; primarily used as an electrophile |
| N,N-Dimethyltrifluoromethanesulfonamide | CHFN\S | Contains dimethyl groups; different reactivity profile |
N-Ethyl-N-methylethanamine trifluoromethanesulfonate is unique due to its combination of ethyl and methyl groups on nitrogen, enhancing its reactivity compared to other similar compounds. Its multifaceted applications in organic synthesis and potential biological interactions make it a compound of interest for further study .








